![molecular formula C23H21NO4S B281391 4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281391.png)
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, commonly known as MTNB, is a synthetic compound that has gained attention due to its potential use in scientific research. MTNB is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of MTNB involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a protein that is involved in many cellular processes, including cell growth, proliferation, and survival. MTNB inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
MTNB has been shown to have biochemical and physiological effects on cancer cells. MTNB induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of apoptosis. MTNB also inhibits the expression of anti-apoptotic proteins, which can promote cell survival. Additionally, MTNB has been found to inhibit the activation of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.
实验室实验的优点和局限性
MTNB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MTNB has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of MTNB is that it has only been studied in vitro, and its efficacy in vivo is not yet known.
未来方向
There are several future directions for research related to MTNB. One direction is to study the efficacy of MTNB in vivo, particularly in animal models of cancer. Another direction is to investigate the potential use of MTNB in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, the development of MTNB analogs with improved efficacy and potency is an area of research that holds promise for the future.
合成方法
MTNB has been synthesized using a method that involves the reaction of 4-methoxybenzenesulfonyl chloride with 7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine in the presence of a base. This method has been optimized to produce high yields of MTNB with high purity.
科学研究应用
MTNB has been shown to have potential applications in scientific research, particularly in the field of cancer research. MTNB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. MTNB has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, MTNB has been found to sensitize cancer cells to chemotherapy drugs, which can enhance the effectiveness of chemotherapy.
属性
分子式 |
C23H21NO4S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H21NO4S/c1-27-15-10-12-16(13-11-15)29(25,26)24-21-14-20-18-7-4-5-9-22(18)28-23(20)19-8-3-2-6-17(19)21/h2-3,6,8,10-14,24H,4-5,7,9H2,1H3 |
InChI 键 |
FFVNHLBXWDXVIO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
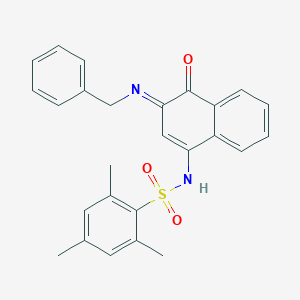
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)

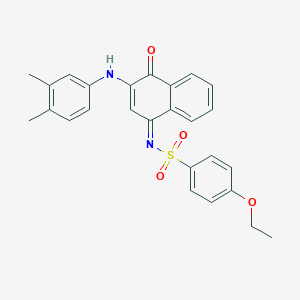
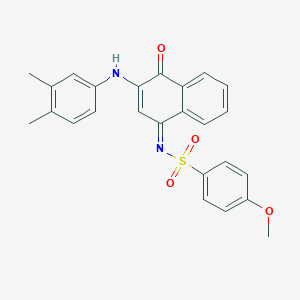
![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
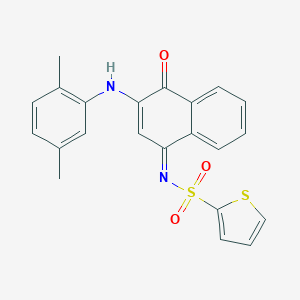
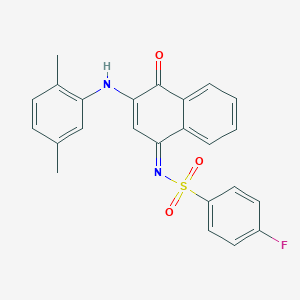

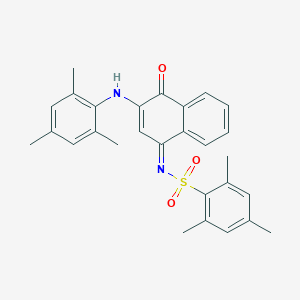
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)